Cas no 1876652-59-3 (4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane)
4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane Chemical and Physical Properties
Names and Identifiers
-
- 1876652-59-3
- EN300-1133171
- 4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane
- 4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane
-
- Inchi: 1S/C11H21IO4/c1-13-7-10(8-14-2)16-11(9-12)3-5-15-6-4-11/h10H,3-9H2,1-2H3
- InChI Key: AQSQMGTZZWYJSM-UHFFFAOYSA-N
- SMILES: ICC1(CCOCC1)OC(COC)COC
Computed Properties
- Exact Mass: 344.04846g/mol
- Monoisotopic Mass: 344.04846g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 36.9Ų
4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133171-0.05g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1133171-0.1g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1133171-0.25g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1133171-0.5g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1133171-1.0g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 1g |
$1572.0 | 2023-06-09 | ||
| Enamine | EN300-1133171-2.5g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1133171-5.0g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 5g |
$4557.0 | 2023-06-09 | ||
| Enamine | EN300-1133171-10.0g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 10g |
$6758.0 | 2023-06-09 | ||
| Enamine | EN300-1133171-1g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1133171-5g |
4-[(1,3-dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane |
1876652-59-3 | 95% | 5g |
$3273.0 | 2023-10-26 |
4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane Related Literature
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane
Comprehensive Overview of 4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane (CAS No. 1876652-59-3)
In the realm of organic chemistry, 4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane (CAS No. 1876652-59-3) stands out as a specialized compound with unique structural and functional properties. This molecule, characterized by its iodomethyl and dimethoxypropan-2-yl substituents, has garnered attention for its potential applications in pharmaceutical intermediates, material science, and synthetic chemistry. Researchers and industry professionals frequently search for terms like "oxane derivatives synthesis", "iodomethyl functional group applications", and "CAS 1876652-59-3 uses", reflecting the growing interest in this compound.
The molecular structure of 4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane features a six-membered oxane ring, which is a heterocyclic ether. The presence of the iodomethyl group at the 4-position introduces reactivity that is valuable for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions. Meanwhile, the 1,3-dimethoxypropan-2-yl ether moiety enhances the compound's solubility in polar solvents, making it a versatile building block in organic synthesis. Keywords like "oxane ring reactivity" and "ether-linked compounds" are often associated with discussions about this molecule.
One of the most searched topics related to this compound is its role in pharmaceutical research. The iodomethyl group, in particular, is a hotspot for drug discovery due to its ability to participate in carbon-iodine bond formation, a key step in radiopharmaceuticals and targeted therapies. Queries such as "iodomethyl compounds in medicine" and "CAS 1876652-59-3 drug development" highlight the compound's relevance in cutting-edge research. Additionally, the dimethoxypropan-2-yl fragment is often explored for its potential to improve drug delivery systems, as evidenced by searches for "solubility-enhancing groups in pharmaceuticals".
From a synthetic chemistry perspective, 4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane serves as a precursor for more complex molecules. Its oxane backbone is a common motif in natural products and bioactive compounds, making it a valuable scaffold for library design. Researchers frequently inquire about "oxane-based synthesis strategies" and "functionalization of iodomethyl groups", underscoring the compound's utility in multi-step reactions. The compound's stability under various conditions also makes it a candidate for green chemistry applications, aligning with the trending search term "sustainable synthetic routes".
In material science, the combination of the oxane ring and ether linkages in this compound opens doors to novel polymer designs. Searches for "ether-functionalized polymers" and "iodomethyl-containing monomers" reflect the interest in using such structures to tailor material properties like flexibility, thermal stability, and biodegradability. The compound's potential in smart materials and nanotechnology is another area of exploration, as indicated by queries like "CAS 1876652-59-3 in nanomaterials".
Analytical techniques for characterizing 4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane are also a focal point. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to verify its purity and structure. Search terms such as "NMR analysis of oxane derivatives" and "HPLC methods for iodomethyl compounds" are frequently encountered in academic and industrial settings. These methods ensure the compound's quality for research and development purposes.
Looking ahead, the demand for 4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane is expected to rise, driven by its multifaceted applications. As the scientific community continues to explore green synthesis, drug discovery, and advanced materials, this compound will likely remain a topic of interest. Its unique combination of functional groups and reactivity positions it as a key player in addressing contemporary challenges in chemistry and beyond.
1876652-59-3 (4-[(1,3-Dimethoxypropan-2-yl)oxy]-4-(iodomethyl)oxane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)